
2-Acetyloxepan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyloxepan-3-one is a cyclic organic compound with a molecular formula of C8H12O2. It is also known as 3-Oxepanone, 2-acetyl- or 2-Acetyl-3-oxepanone. This compound is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 2-Acetyloxepan-3-one is not fully understood. However, it is believed that the compound inhibits the growth of bacteria and fungi by disrupting their cell membrane. This is achieved by the interaction between the acetyl group of 2-Acetyloxepan-3-one and the lipid bilayer of the cell membrane.
Biochemical and Physiological Effects:
2-Acetyloxepan-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. Moreover, it has been found to have low toxicity towards human cells, making it a promising candidate for the development of new drugs.
実験室実験の利点と制限
One of the main advantages of using 2-Acetyloxepan-3-one in lab experiments is its high yield and purity. Moreover, the compound is relatively easy to synthesize and can be obtained from commercially available starting materials. However, one of the limitations of using 2-Acetyloxepan-3-one is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 2-Acetyloxepan-3-one. One of the possible directions is to investigate its potential as a drug candidate for the treatment of bacterial and fungal infections. Another direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Moreover, the synthesis of new derivatives of 2-Acetyloxepan-3-one with improved properties and activities can also be a promising direction for future research.
Conclusion:
In conclusion, 2-Acetyloxepan-3-one is a cyclic organic compound with a wide range of potential applications in scientific research. It can be synthesized through various methods and has been found to exhibit antibacterial and antifungal activities. Moreover, it has low toxicity towards human cells, making it a promising candidate for the development of new drugs. Further research on the compound can lead to the development of new drugs and the synthesis of new derivatives with improved properties and activities.
合成法
2-Acetyloxepan-3-one can be synthesized through various methods. One of the most common methods is the reaction of 3-hydroxyhexan-2-one with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 3-chlorohexan-2-one with sodium acetate in acetic acid. The yield of 2-Acetyloxepan-3-one can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of catalyst used.
科学的研究の応用
2-Acetyloxepan-3-one has a wide range of potential applications in scientific research. It can be used as a building block for the synthesis of various organic compounds, such as lactones and esters. It can also be used as a chiral auxiliary in asymmetric synthesis. Moreover, 2-Acetyloxepan-3-one has been found to exhibit antibacterial and antifungal activities, making it a promising candidate for the development of new drugs.
特性
CAS番号 |
128372-38-3 |
|---|---|
製品名 |
2-Acetyloxepan-3-one |
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
2-acetyloxepan-3-one |
InChI |
InChI=1S/C8H12O3/c1-6(9)8-7(10)4-2-3-5-11-8/h8H,2-5H2,1H3 |
InChIキー |
MNLLWAQVTJZADK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)CCCCO1 |
正規SMILES |
CC(=O)C1C(=O)CCCCO1 |
同義語 |
3-Oxepanone, 2-acetyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



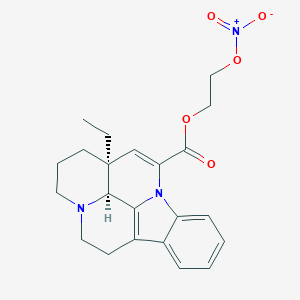
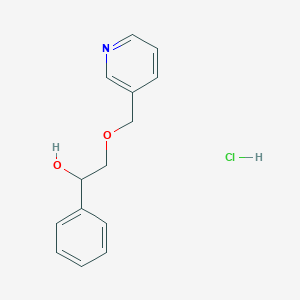
![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)
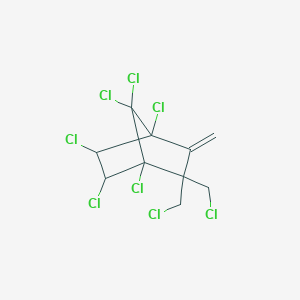


![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
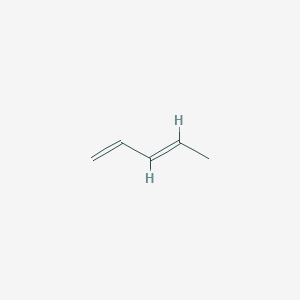
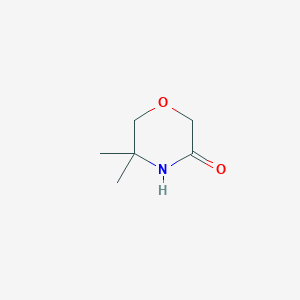
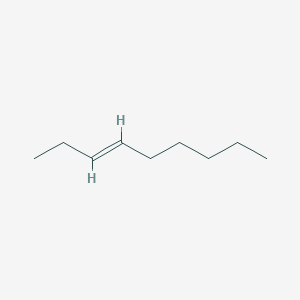

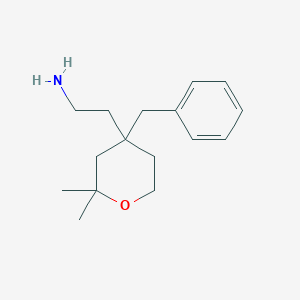
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)
